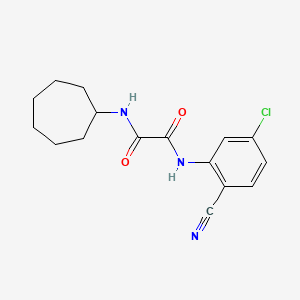
N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide, commonly known as CYH33, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has a molecular weight of 360.89 g/mol. CYH33 has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of CYH33 is complex and involves the inhibition of several enzymes and receptors in the body. One of the primary targets of CYH33 is the enzyme CDK7, which plays a critical role in the regulation of cell cycle progression. By inhibiting CDK7, CYH33 can prevent the growth and proliferation of cancer cells. Additionally, CYH33 has been found to inhibit the activity of several other enzymes and receptors, including HDACs and PPARγ, which have been implicated in cancer development and progression.
Biochemical and Physiological Effects
CYH33 has several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that CYH33 can induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the inhibition of CDK7, which is involved in the regulation of cell cycle progression. Additionally, CYH33 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CYH33 for lab experiments is its potency and specificity. The compound has been shown to have potent activity against several enzymes and receptors, making it a promising candidate for drug development. Additionally, the synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development. However, one limitation of CYH33 is its potential toxicity, which must be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on CYH33. One area of interest is the development of new drugs based on the structure of CYH33. Researchers are exploring modifications to the structure of CYH33 to improve its potency, selectivity, and pharmacokinetic properties. Additionally, studies are underway to evaluate the safety and efficacy of CYH33 in preclinical and clinical settings. Finally, researchers are exploring the potential of CYH33 for the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of CYH33 involves several steps, starting with the reaction of 5-chloro-2-cyanophenylamine with cycloheptylamine to form N1-(5-chloro-2-cyanophenyl)-N2-cycloheptylamine. This intermediate is then reacted with oxalyl chloride to produce N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide. The synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development.
Applications De Recherche Scientifique
CYH33 has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CYH33 has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-8-7-11(10-18)14(9-12)20-16(22)15(21)19-13-5-3-1-2-4-6-13/h7-9,13H,1-6H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKSTUGVOFMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)
![7-chloro-N-(4-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827922.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)
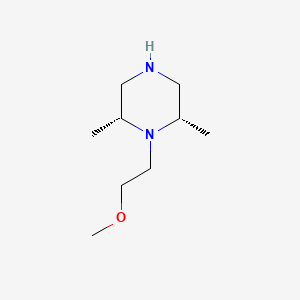



![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)
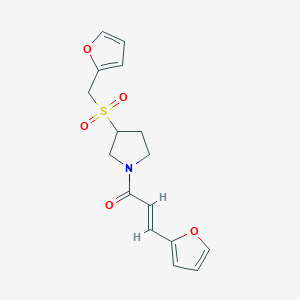
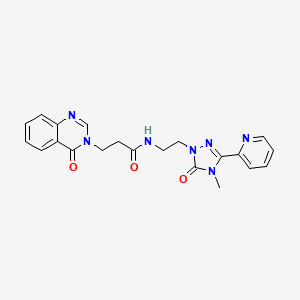


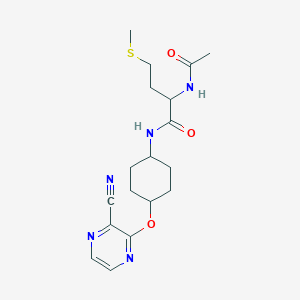
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)